

# Dagrocorat: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

**Dagrocorat** (PF-00251802) is a non-steroidal selective glucocorticoid receptor modulator (SGRM) that was under investigation for the treatment of rheumatoid arthritis. As a partial agonist of the glucocorticoid receptor (GR), **Dagrocorat** was designed to dissociate the anti-inflammatory effects (mediated by transrepression) from the metabolic and other adverse effects (mediated by transactivation) commonly associated with conventional glucocorticoid therapy. This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of **Dagrocorat**, based on available clinical trial data, with a focus on its prodrug, fos**dagrocorat** (PF-04171327), which exhibits improved pharmacokinetic properties.

#### **Pharmacokinetics**

The clinical development of **Dagrocorat** primarily utilized its phosphate ester prodrug, fos**dagrocorat**, which is rapidly converted to the active moiety, **Dagrocorat**, in vivo.

## **Absorption and Distribution**

Following oral administration of fosdagrocorat, **Dagrocorat** is readily absorbed. A population pharmacokinetic analysis of a Phase IIb study (NCT01393639) in patients with rheumatoid arthritis receiving stable background methotrexate therapy was conducted.[1] This analysis utilized a two-compartment model for **Dagrocorat** (Metabolite-1) and a one-compartment



model for its N-oxide metabolite (PF-04015475 or Metabolite-2) to adequately describe the data.[2]

#### **Metabolism and Elimination**

**Dagrocorat** is metabolized by cytochrome P450 3A (CYP3A) to an N-oxide metabolite, PF-04015475.[1] The population pharmacokinetic model identified body weight, sex, and age as significant covariates influencing the clearance of **Dagrocorat** and its metabolite.[2] Specifically, females exhibited approximately 26% and 33% lower clearance for **Dagrocorat** and its metabolite, respectively, compared to males of the same weight.[2]

### **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of **Dagrocorat** and its metabolite from a Phase I study in healthy Japanese and Western volunteers and a population pharmacokinetic analysis in rheumatoid arthritis patients.

Table 1: Single Dose Pharmacokinetics of **Dagrocorat** (PF-00251802) and its Metabolite (PF-04015475) in Healthy Volunteers

| Analyte    | Population      | Dose of<br>Fosdagrocorat | AUCinf<br>(ng·h/mL)<br>(mean) | t1/2 (hours)<br>(individual<br>range) |
|------------|-----------------|--------------------------|-------------------------------|---------------------------------------|
| Dagrocorat | Japanese        | 5, 10, or 30 mg          | 791 - 3,460                   | 14.1 - 28.9                           |
| Western    | 5, 10, or 30 mg | 750 - 4,150              | 17.7 - 40.4                   |                                       |
| Metabolite | Japanese        | 5, 10, or 30 mg          | 395 - 1,740                   | 21.6 - 40.3                           |
| Western    | 5, 10, or 30 mg | 394 - 2,160              | 24.5 - 63.7                   |                                       |

Table 2: Population Pharmacokinetic Parameters of **Dagrocorat** in Rheumatoid Arthritis Patients



| Parameter                           | Value                           |
|-------------------------------------|---------------------------------|
| Model                               | Two-compartment                 |
| Significant Covariates on Clearance |                                 |
| Weight                              | Yes                             |
| Sex (Female vs. Male)               | ~26% lower clearance in females |
| Age                                 | Yes                             |

# Experimental Protocols Population Pharmacokinetic Analysis (NCT01393639)

- Study Design: A 12-week, phase II, randomized, double-blind, dose-ranging study
  investigating the safety and efficacy of fosdagrocorat versus prednisone and placebo in
  patients with rheumatoid arthritis receiving stable background methotrexate.[1]
- Dosing: Patients were randomized to receive fosdagrocorat (1, 5, 10, or 15 mg once daily), prednisone (5 or 10 mg once daily), or placebo.[1]
- Sampling: Blood samples for pharmacokinetic analysis of **Dagrocorat** and its metabolite were collected at pre-dose and at 1, 2, 3, and 4 hours post-dose at week 8. Trough samples were also collected at weeks 2, 4, and 6.[1]
- Bioanalytical Method: Plasma concentrations of Dagrocorat (PF-00251802) and its metabolite (PF-04015475) were determined, although the specific validated bioanalytical method (e.g., LC-MS/MS) details are not publicly available. Blood samples were collected for this purpose.[3]





Click to download full resolution via product page

Caption: Workflow of the population pharmacokinetic study for **Dagrocorat**.

## **Pharmacodynamics**



The pharmacodynamic effects of **Dagrocorat** have been evaluated through its impact on clinical efficacy endpoints in rheumatoid arthritis and its modulation of various biomarkers.

# Mechanism of Action: Selective Glucocorticoid Receptor Modulation

**Dagrocorat** is a "dissociated" agonist of the glucocorticoid receptor, designed to preferentially induce transrepression over transactivation.

- Transrepression: The anti-inflammatory effects of glucocorticoids are primarily mediated by the GR monomer binding to and inhibiting the activity of pro-inflammatory transcription factors such as NF-kB and AP-1. This process, known as transrepression, does not require direct binding of the GR to DNA.
- Transactivation: Many of the adverse effects of glucocorticoids are thought to be caused by the GR dimer binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their increased transcription (transactivation).

By selectively promoting the transrepression pathway, **Dagrocorat** aims to retain antiinflammatory efficacy while minimizing the side effects associated with broad GR activation.





Click to download full resolution via product page

Caption: Simplified signaling pathway of **Dagrocorat** as a selective GR modulator.



### **Clinical Efficacy in Rheumatoid Arthritis (NCT01393639)**

In a 12-week, Phase IIb study in patients with moderate to severe rheumatoid arthritis, fos**dagrocorat** demonstrated dose-dependent efficacy.

Table 3: ACR20 Response Rates at Week 8 in RA Patients (NCT01393639)

| Treatment Group     | ACR20 Response Rate (%) |  |
|---------------------|-------------------------|--|
| Placebo             | 37                      |  |
| Fosdagrocorat 1 mg  | 47                      |  |
| Fosdagrocorat 5 mg  | 61                      |  |
| Fosdagrocorat 10 mg | 69                      |  |
| Fosdagrocorat 15 mg | 73                      |  |
| Prednisone 5 mg     | 51                      |  |
| Prednisone 10 mg    | 71                      |  |

ACR20 represents a 20% improvement in the American College of Rheumatology criteria.

#### **Biomarker Modulation**

The pharmacodynamic effects of fos**dagrocorat** were also assessed by measuring changes in biomarkers of inflammation and bone turnover.

- Inflammatory Markers: In a Phase IIa study, fos**dagrocorat** (10 mg and 25 mg) led to statistically significant reductions in C-reactive protein (CRP) levels compared to placebo at weeks 1 and 2.
- Bone Biomarkers: Multiple-dose administration of fosdagrocorat 20 mg once daily in healthy volunteers resulted in the suppression of bone formation markers and cortisol, and an increase in bone resorption markers compared to placebo. In the Phase IIb study in RA patients, the effects of fosdagrocorat on bone biomarkers were compared to prednisone.
   Changes from baseline in procollagen type 1 N-terminal peptide (P1NP), a marker of bone



formation, and urinary N-telopeptide to urinary creatinine ratio (uNTx:uCr), a marker of bone resorption, were evaluated.[4]

# **Experimental Protocols**

## **Pharmacodynamic Assessments in Clinical Trials**

- Efficacy Endpoints: The primary efficacy endpoint in the Phase IIb RA study (NCT01393639)
   was the ACR20 response at week 8.
- Biomarker Analysis:
  - Inflammatory Markers: C-reactive protein (CRP) levels were measured in plasma.
  - Bone Biomarkers: Serum levels of P1NP, osteocalcin, and CTx, and urinary levels of NTx were measured at various time points throughout the studies.[4] The specific assay methodologies (e.g., ELISA) were not detailed in the provided information.
  - Cortisol: Plasma cortisol levels were measured to assess adrenal suppression.





Click to download full resolution via product page

Caption: General workflow for pharmacodynamic assessments in **Dagrocorat** clinical trials.

#### Conclusion

**Dagrocorat**, administered as its prodrug fos**dagrocorat**, demonstrated dose-dependent pharmacokinetics and pharmacodynamic activity consistent with its mechanism as a selective glucocorticoid receptor modulator. The population pharmacokinetic model identified key patient characteristics influencing its exposure. In clinical trials for rheumatoid arthritis, fos**dagrocorat** showed promising efficacy in reducing disease activity, with a pharmacodynamic profile that suggested a potential for dissociation of anti-inflammatory effects from effects on bone turnover. Although the development of **Dagrocorat** was discontinued, the data gathered from its clinical investigation provide valuable insights into the therapeutic potential and challenges of developing selective glucocorticoid receptor modulators. Further research in this area may lead to the development of safer and more effective anti-inflammatory therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Population Pharmacokinetics of Fosdagrocorat (PF-04171327), a Dissociated Glucocorticoid Receptor Agonist, in Patients With Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics of Fosdagrocorat (PF-04171327), a Dissociated Glucocorticoid Receptor Agonist, in Patients With Rheumatoid Arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved disease activity with fosdagrocorat (PF-04171327), a partial agonist of the glucocorticoid receptor, in patients with rheumatoid arthritis: a Phase 2 randomized study -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosdagrocorat (PF-04171327) versus prednisone or placebo in rheumatoid arthritis: a randomised, double-blind, multicentre, phase IIb study PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Dagrocorat: A Deep Dive into its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669771#pharmacokinetics-and-pharmacodynamics-of-dagrocorat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com